PEG2 Spacer Defines a Discrete 17.6 Å Contour Length That Distinguishes It from PEG1 and PEG3 Homologs
The PEG2 spacer in Mal-PEG2-amine hydrochloride provides a contour length of 17.6 Å between the maleimide and amine termini, as established by the SM(PEG)n crosslinker series where n=2 yields a 17.6 Å arm . This distance is the shortest discrete increment in the commercially available amine-to-sulfhydryl PEG linker series, with PEG1 (single ethylene glycol unit) being ~13.2 Å and PEG3 (triethylene glycol) measuring ~21.9 Å. In a defined PROTAC system targeting ERα (LCL-ER(dec)), the PEG2-linked construct LCL-ER(dec)-P2 exhibited ERα binding with an IC₅₀ of 30–50 nM, identical to its PEG4 counterpart LCL-ER(dec)-P4, yet both differed from the PEG3 variant (LCL-ER(dec)) which showed superior degradation activity [1]. This demonstrates that a 2-unit PEG spacer is not simply an intermediate between 1 and 3 units; its specific spatial reach can yield distinct degradation profiles depending on the ternary complex geometry.
| Evidence Dimension | Spacer contour length and structure-activity relationship in PROTAC degradation |
|---|---|
| Target Compound Data | PEG2 linker: ~17.6 Å contour length; LCL-ER(dec)-P2 ERα binding IC₅₀ = 30–50 nM |
| Comparator Or Baseline | SM(PEG)2 specification: 17.6 Å; PEG3 linker: LCL-ER(dec) showed highest degradation activity, exceeding PEG2 and PEG4 variants |
| Quantified Difference | Length increment per ethylene glycol unit: ~3.5 Å. PEG2 vs. PEG3 degradation activity difference: PEG3 > PEG2 (system-dependent) |
| Conditions | In vitro ERα degradation assay in MCF-7 cells; SM(PEG)n crosslinker series specification (Thermo Scientific Pierce) |
Why This Matters
For procurement, the 17.6 Å PEG2 spacer is not merely 'one PEG unit shorter' than PEG3 but defines a discrete spatial reach that can be optimal for certain E3 ligase–target protein pairs, as demonstrated by the differential degradation activity observed in the LCL-ER(dec) PROTAC system.
- [1] MEDCHEM NEWS Vol. 33 No. 2, pp. 24–52 (2023). LCL-ER(dec) PROTAC optimization: PEG2 (IC₅₀ 30–50 nM binding), PEG3 (highest degradation), PEG4 (IC₅₀ 30–50 nM binding). Available at: https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html View Source
